Human JMJD2E (KDM4E) Histone Demethylase Inhibition: Measured Potency vs. Class-Level Reference
In a confirmatory qHTS assay for inhibitors of human Jumonji Domain Containing 2E (JMJD2E, also known as KDM4E), the target compound returned a potency value of 39.8 μM (39,810.7 nM), classified as 'inconclusive' by the depositor [1]. For context, established JMJD2E probes typically exhibit IC50 values in the sub-micromolar to low nanomolar range (e.g., GSK-J1 IC50 ≈ 60 nM; ML324 IC50 ≈ 0.9 μM), placing this compound approximately 44- to 663-fold weaker than validated reference inhibitors [2]. This quantitative gap defines the compound as a low-potency starting point or negative reference for this target class, not a tool compound.
| Evidence Dimension | JMJD2E/KDM4E inhibition potency |
|---|---|
| Target Compound Data | Potency = 39.8 μM (39,810.7 nM), outcome: inconclusive |
| Comparator Or Baseline | GSK-J1 IC50 ≈ 60 nM; ML324 IC50 ≈ 0.9 μM (literature reference inhibitors for KDM4 subfamily) |
| Quantified Difference | 44-fold to 663-fold weaker than reference inhibitors |
| Conditions | qHTS confirmatory assay; recombinant human JMJD2E; PUBCHEM_BIOASSAY ID CHEMBL1613914 |
Why This Matters
Defines the compound's upper-bound potency against a clinically relevant epigenetic target, enabling direct go/no-go decisions for JMJD2E-focused procurement.
- [1] ChEMBL Activity ID 3707080; CHEMBL1422495 vs. CHEMBL1293226 (Lysine-specific demethylase 4E); Potency 39810.7 nM; Assay CHEMBL1613914. View Source
- [2] Kruidenier L et al., A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response, Nature, 2012, 488(7411):404-408 (GSK-J1). Rai G et al., Probe Reports from the NIH Molecular Libraries Program, ML324, 2012 (KDM4 inhibitor reference data). View Source
